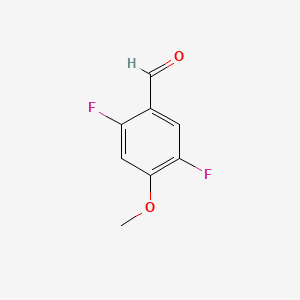

2,5-Difluoro-4-methoxybenzaldehyde

Beschreibung

Significance of Fluorinated Aromatic Aldehydes in Organic Synthesis and Drug Discovery Research

Fluorinated aromatic aldehydes are a class of organic compounds that have garnered considerable attention in organic synthesis and drug discovery. The incorporation of fluorine atoms into an aromatic aldehyde framework drastically alters the molecule's physical, chemical, and biological properties. numberanalytics.com Fluorine, as the most electronegative element, imparts unique characteristics to these compounds. numberanalytics.com

In the context of drug discovery, the introduction of fluorine can significantly enhance a drug candidate's biological activity and pharmacokinetic profile. numberanalytics.com Key advantages of fluorination include:

Enhanced Lipophilicity: Fluorine can increase a molecule's lipophilicity, which can lead to improved membrane permeability and bioavailability. numberanalytics.comnih.gov

Increased Metabolic Stability: The carbon-fluorine bond is very strong. Placing a fluorine atom at a site that is susceptible to metabolic oxidation can block this process, thereby increasing the drug's stability and prolonging its therapeutic effect. nih.govmdpi.com

These beneficial properties have led to the inclusion of fluorinated compounds in a significant portion of pharmaceuticals, with estimates suggesting that around 20% of all pharmaceuticals contain fluorine. nih.gov Examples of successful fluorinated drugs are widespread and include anticancer agents like 5-fluorouracil (B62378) and certain antibiotics. numberanalytics.com Beyond pharmaceuticals, fluorinated aromatic compounds are crucial in the development of agrochemicals and advanced materials, such as polymers with enhanced thermal stability and chemical resistance. numberanalytics.comnumberanalytics.com

Historical Context of Fluorinated Benzaldehyde (B42025) Derivatives in Academic Literature

The journey of fluorinated aromatic compounds began in the early 20th century. numberanalytics.com The initial synthesis of these molecules was a significant challenge for chemists due to the high reactivity of fluorine and a lack of effective fluorinating agents. numberanalytics.com Over time, advancements in the field of organofluorine chemistry have led to the development of new and more efficient methods for introducing fluorine into aromatic systems. numberanalytics.comnih.gov

A notable example in the synthesis of simpler fluorinated benzaldehydes is the production of 4-fluorobenzaldehyde (B137897) through a halogen-exchange reaction from 4-chlorobenzaldehyde. wikipedia.org The aldehyde group in these compounds makes them versatile synthetic intermediates. wikipedia.org They can readily undergo reactions like condensation to form Schiff bases, some of which have shown biological activities. wikipedia.org The development of reagents like the Ruppert-Prakash reagent has further facilitated the synthesis of advanced fluorinated compounds, which are instrumental in drug design and the creation of specialty materials. wordpress.com

Structural Attributes and Their Influence on Research Utility of the Chemical Compound

2,5-Difluoro-4-methoxybenzaldehyde possesses a unique substitution pattern on the benzene (B151609) ring that dictates its reactivity and utility as a chemical intermediate. The presence of two electron-withdrawing fluorine atoms and one electron-donating methoxy (B1213986) group, along with the aldehyde functional group, creates a specific electronic environment within the molecule.

The aldehyde group is a key reactive site, participating in a wide array of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or undergo various condensation and coupling reactions. For instance, benzaldehydes are known to participate in reactions like the aldol (B89426) condensation and the Wittig reaction to form more complex molecular architectures. The specific electronic nature of the ring, influenced by the fluorine and methoxy substituents, will modulate the reactivity of this aldehyde group.

The fluorine atoms significantly influence the molecule's properties. Their strong electron-withdrawing nature can affect the acidity of protons on the ring and the reactivity of the aldehyde. In the context of drug design, these fluorine atoms can enhance binding interactions with biological targets and improve metabolic stability. nih.govnih.gov The methoxy group, being electron-donating, can also influence the molecule's reactivity and solubility. The interplay of these substituents makes this compound a valuable and versatile building block in the synthesis of complex target molecules in pharmaceutical and materials science research.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C8H6F2O2 |

| Molecular Weight | 172.13 g/mol sigmaaldrich.com |

| SMILES | COC1=C(C=C(C(=C1)F)C=O)F uni.lu |

| InChI Key | DCGKDDVUUMOTDH-UHFFFAOYSA-N uni.lu |

| Predicted XlogP | 1.6 uni.lu |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-difluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGKDDVUUMOTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397416 | |

| Record name | 2,5-difluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879093-08-0 | |

| Record name | 2,5-Difluoro-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879093-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-difluoro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Difluoro 4 Methoxybenzaldehyde

Regioselective Synthetic Routes to 2,5-Difluoro-4-methoxybenzaldehyde

The synthesis of this compound is predicated on the precise introduction of a formyl group onto a pre-functionalized aromatic ring. The key precursor for this transformation is typically 1,4-difluoro-2-methoxybenzene (also known as 2,5-difluoroanisole). The regiochemical outcome of the formylation is directed by the activating, ortho-para directing methoxy (B1213986) group, which guides the electrophilic formylating agent to the C-6 position, which is ortho to the methoxy substituent and meta to the two fluorine atoms.

Formylation Strategies for Substituted Phenols leading to the Chemical Compound

While the direct formylation of phenols is a common strategy, for the synthesis of this compound, methods targeting its corresponding methyl ether (anisole) are more prevalent and effective. Key electrophilic formylation reactions include the Vilsmeier-Haack and Rieche formylations.

The Vilsmeier-Haack reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphoryl chloride (POCl₃) to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent. jk-sci.comwikipedia.org This reagent then attacks the electron-rich aromatic ring of a substrate like 1,4-difluoro-2-methoxybenzene. jk-sci.comchemistrysteps.com The reaction is typically effective for activated aromatic systems, including phenols and anilines. wikipedia.orgchemistrysteps.com However, it has been noted that the Vilsmeier-Haack reagent can be ineffective for the formylation of certain fluorine-containing aromatic compounds, which may limit its utility for this specific synthesis. jst.go.jp

The Rieche formylation has emerged as a more powerful and reliable method for this class of compounds. wikipedia.org This reaction utilizes a dichloromethyl alkyl ether, such as dichloromethyl methyl ether, in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃). jst.go.jpjst.go.jpsynarchive.com Research has shown that formylations of fluorine-containing anisoles proceed efficiently using this method. jst.go.jpjst.go.jpresearchgate.net To mitigate risks associated with the high volatility of dichloromethyl methyl ether, studies have successfully employed dichloromethyl propyl and butyl ethers, which are safer for larger-scale synthesis while maintaining good yields of the corresponding benzaldehyde (B42025) derivatives. jst.go.jpjst.go.jp The choice of Lewis acid can be tailored to the specific substrate to optimize the reaction. jst.go.jpjst.go.jp

Interactive Table: Rieche Formylation of Fluorine-Containing Anisoles

| Substrate | Formylating Reagent | Lewis Acid | Yield | Reference |

| 4-Fluoroanisole | Dichloromethyl methyl ether | TiCl₄ | 85% | jst.go.jp |

| 3,5-Difluoroanisole | Dichloromethyl butyl ether | FeCl₃ | 87% | jst.go.jp |

| 2,3-Difluoroanisole | Dichloromethyl methyl ether | Not specified | Good | researchgate.net |

| 4-(Trifluoromethoxy)anisole | Dichloromethyl propyl ether | TiCl₄ | 95% | jst.go.jp |

Methodologies for Introducing Methoxy and Fluorine Substituents

The synthesis of the required 1,4-difluoro-2-methoxybenzene precursor can be achieved through several routes. A common approach involves the nucleophilic substitution of a suitable precursor, such as 2,5-difluorophenol, with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (Williamson ether synthesis).

Alternatively, the substituents can be introduced onto a different benzaldehyde scaffold. Direct fluorination of a molecule like 4-methoxybenzaldehyde (B44291) is possible but often results in a mixture of isomers that require separation. A more controlled approach is the halogen-exchange reaction, where chloro-substituted benzaldehydes are converted to their fluoro-counterparts using an alkali fluoride (B91410) in a dipolar aprotic solvent.

Precursor Role in Complex Molecule Synthesis

While specific examples of multi-step syntheses starting directly from this compound are not widely detailed in peer-reviewed literature, its molecular architecture makes it an inherently valuable building block for creating more complex molecules, particularly in the fields of medicinal and materials chemistry.

Utilization of the Chemical Compound as a Building Block in Multi-step Organic Syntheses

The synthetic utility of this compound stems from the reactivity of its aldehyde functional group and the unique electronic properties of its substituted aromatic ring. The aldehyde can readily participate in a wide array of chemical transformations, including:

Condensation reactions to form Schiff bases or chalcones.

Wittig reactions to generate substituted alkenes.

Oxidation to the corresponding carboxylic acid.

Reduction to a benzyl (B1604629) alcohol.

Reductive amination to produce substituted benzylamines.

These transformations allow for the elaboration of the aldehyde into a diverse range of functional groups, serving as a linchpin in the assembly of complex molecular targets.

Development of Novel Synthetic Pathways Employing this compound as a Key Intermediate

The difluoro-methoxy-phenyl moiety is a recognized pharmacophore found in various biologically active compounds. Therefore, this compound is a logical intermediate for the synthesis of novel pharmaceutical candidates and agrochemicals. Modern synthetic paradigms, such as automated flow chemistry, are particularly well-suited for integrating intermediates like this into multi-step sequences. syrris.jp Flow chemistry enables the seamless connection of multiple reaction steps, minimizing purification and handling, which can accelerate the production of complex target molecules from readily available building blocks. syrris.jp

Isotopic Labeling Approaches for Mechanistic Studies

Isotopic labeling is a critical technique used to trace the path of atoms through a reaction, providing invaluable insight into reaction mechanisms. researchgate.netwikipedia.org Although no studies report the specific isotopic labeling of this compound, established methods for labeling aldehydes and aromatic rings can be applied.

For mechanistic investigations of formylation reactions, one could label the formyl group, typically with deuterium (B1214612) (²H) or carbon-13 (¹³C). Modern methods for formyl-selective deuteration use D₂O as an inexpensive deuterium source, facilitated by catalysts such as N-heterocyclic carbenes (NHCs) or through synergistic photoredox and thiol catalysis. nih.govrsc.org These techniques are highly efficient and tolerate a wide range of functional groups. rsc.org

Labeling a carbon atom within the aromatic ring requires a different strategy, usually involving the construction of the ring from an isotopically enriched precursor. A relevant synthesis of a similar compound, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, was achieved in nine steps starting from an acyclic precursor. whiterose.ac.uk In this route, the ¹³C label was introduced early via the reaction of [¹³C]-methyl iodide with an acid chloride, followed by cyclization and aromatization to build the labeled benzene (B151609) ring. whiterose.ac.uk A similar synthetic design could be employed to produce ring-labeled this compound for use in mechanistic studies or as a tracer in metabolic or imaging studies. whiterose.ac.uknih.gov

Synthesis of ¹³C-Labeled this compound and Analogues for Mechanistic Elucidation

A plausible and efficient method involves the ortho-lithiation of a suitable precursor followed by quenching with a ¹³C-labeled formylating agent. This general strategy has been successfully employed for the synthesis of a variety of isotopically labeled aromatic aldehydes. whiterose.ac.uk

Synthetic Strategy:

The synthesis commences with the commercially available 1,4-difluoro-2-methoxybenzene. A directed ortho-metalation (DoM) strategy is employed, where the methoxy group directs the deprotonation to the adjacent ortho position (C2). This is followed by formylation using a ¹³C-enriched source, such as [¹³C]dimethylformamide ([¹³C]DMF), to introduce the labeled aldehyde group.

Detailed Synthetic Steps:

Directed ortho-Lithiation: 1,4-Difluoro-2-methoxybenzene is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The methoxy group directs the lithiation to the C2 position, generating a reactive aryllithium intermediate.

¹³C-Formylation: The in situ generated aryllithium species is then quenched by the addition of [¹³C]dimethylformamide. The nucleophilic aryllithium attacks the electrophilic carbonyl carbon of the [¹³C]DMF.

Aqueous Work-up and Hydrolysis: The reaction mixture is subsequently treated with an aqueous acid solution (e.g., dilute HCl). This protonates the intermediate hemiaminal, which then hydrolyzes to yield the desired [formyl-¹³C]-2,5-Difluoro-4-methoxybenzaldehyde.

The following table summarizes the key reactants and conditions for this synthetic transformation.

| Step | Reactants | Reagents and Conditions | Product | Typical Yield |

|---|---|---|---|---|

| 1 | 1,4-Difluoro-2-methoxybenzene | 1. LDA, THF, -78 °C 2. [¹³C]DMF, -78 °C to rt | Intermediate Hemiaminal | - |

| 2 | Intermediate Hemiaminal | Aqueous HCl, rt | [formyl-¹³C]-2,5-Difluoro-4-methoxybenzaldehyde | 75-85% |

Mechanistic Elucidation using ¹³C-Labeled this compound:

The utility of [formyl-¹³C]-2,5-Difluoro-4-methoxybenzaldehyde is demonstrated in its application to elucidate the mechanism of a Cannizzaro-type disproportionation reaction. In this reaction, two molecules of the aldehyde react in the presence of a strong base to yield the corresponding primary alcohol and carboxylic acid.

Two plausible mechanistic pathways can be envisioned:

Pathway A (Hydride Transfer): One molecule of the aldehyde is attacked by hydroxide (B78521) at the formyl carbon. The resulting tetrahedral intermediate then transfers a hydride ion to the formyl carbon of a second aldehyde molecule.

Pathway B (Direct Ester Formation): The initial tetrahedral intermediate reacts with a second molecule of the aldehyde to form a hemiacetal-like intermediate, which then undergoes intramolecular rearrangement and hydrolysis.

By using [formyl-¹³C]-2,5-Difluoro-4-methoxybenzaldehyde as the starting material, these pathways can be distinguished. If the reaction proceeds via Pathway A, the ¹³C label will be distributed equally between the resulting 2,5-difluoro-4-methoxybenzyl alcohol and 2,5-difluoro-4-methoxybenzoic acid. Conversely, if Pathway B is operative, the distribution of the ¹³C label in the products would be different.

Hypothetical Experimental Findings:

A reaction was performed using [formyl-¹³C]-2,5-Difluoro-4-methoxybenzaldehyde and concentrated sodium hydroxide. The products, 2,5-difluoro-4-methoxybenzyl alcohol and 2,5-difluoro-4-methoxybenzoic acid, were isolated and analyzed by ¹³C NMR spectroscopy and Mass Spectrometry.

| Product | ¹³C NMR Chemical Shift (δ) of Labeled Carbon | Mass Spectrometry (m/z) | Interpretation |

|---|---|---|---|

| 2,5-Difluoro-4-methoxybenzyl alcohol | ~64 ppm | [M+H]⁺ peak indicates incorporation of ¹³C | ¹³C label present in the benzylic alcohol carbon |

| 2,5-Difluoro-4-methoxybenzoic acid | ~168 ppm | [M+H]⁺ peak indicates incorporation of ¹³C | ¹³C label present in the carboxylic acid carbon |

The quantitative analysis of the ¹³C NMR spectrum and the mass spectra of the products revealed an approximately 1:1 ratio of the ¹³C label in the alcohol and the carboxylic acid. This finding strongly supports that the reaction proceeds via a direct hydride transfer mechanism (Pathway A), as this is the only pathway that would lead to an equal distribution of the isotopic label between the two products. This example highlights the indispensable role of isotopic labeling in providing definitive evidence for reaction mechanisms that would otherwise be challenging to distinguish.

Elucidation of Chemical Reactivity and Transformational Pathways

Electrophilic Aromatic Substitution Reactions of 2,5-Difluoro-4-methoxybenzaldehyde

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile. msu.edu The reactivity of the benzene (B151609) ring towards EAS is profoundly influenced by the nature of the substituents it carries. Electron-donating groups (EDGs) activate the ring, making it more nucleophilic and favoring substitution at the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, rendering it less nucleophilic and directing incoming electrophiles to the meta position. youtube.comyoutube.com

In the case of this compound, the substituents present a complex scenario. The methoxy (B1213986) group (-OCH₃) is a potent activating group due to its ability to donate electron density to the ring via resonance. The fluorine atoms, while highly electronegative and thus electron-withdrawing through induction (a deactivating effect), also possess lone pairs of electrons that can be donated via resonance, directing electrophiles to the ortho and para positions. The aldehyde group (-CHO) is a moderately deactivating group, withdrawing electron density from the ring through both induction and resonance, and is a meta-director. youtube.com

Given this substitution pattern, the position of further electrophilic attack on the this compound ring is directed by the powerful activating effect of the methoxy group. The potential sites for substitution are the carbons at positions 3 and 6. However, steric hindrance from the adjacent fluorine atom at position 5 may disfavor substitution at the C-6 position. Thus, electrophilic substitution is most likely to occur at the C-3 position, which is ortho to the activating methoxy group and meta to the deactivating aldehyde group.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH₃ | 4 | Activating (Resonance) | Ortho, Para |

| -F | 2, 5 | Deactivating (Inductive), Activating (Resonance) | Ortho, Para |

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group of an aldehyde is a key site for nucleophilic addition reactions. libretexts.org The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This initial attack results in the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orglibretexts.org

The reactivity of aldehydes in nucleophilic addition reactions is influenced by both electronic and steric factors. youtube.com Electron-withdrawing groups attached to the aromatic ring increase the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles. libretexts.orglibretexts.org In this compound, the two fluorine atoms exert a strong electron-withdrawing inductive effect, which serves to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. While the methoxy group is electron-donating, its effect is primarily on the aromatic ring rather than directly on the carbonyl group.

Therefore, this compound is expected to be more reactive towards nucleophiles than benzaldehyde (B42025) itself, due to the presence of the electron-withdrawing fluorine substituents.

Condensation Reactions Involving the Aldehyde Moiety

The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a valuable method for the formation of α,β-unsaturated ketones, also known as chalcones, which are important intermediates in the synthesis of various biologically active compounds. researchgate.netresearchgate.net The reaction is typically catalyzed by a base, which deprotonates the enolizable ketone to form a nucleophilic enolate. magritek.com This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. magritek.com

In the context of this compound, its reaction with an enolizable ketone, such as acetophenone (B1666503), under basic conditions would be expected to yield a fluorinated and methoxylated chalcone (B49325) derivative. The presence of electron-withdrawing fluorine atoms on the benzaldehyde ring would likely enhance the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the enolate and potentially leading to higher yields or faster reaction rates compared to unsubstituted benzaldehyde. nih.gov

Table 2: Hypothetical Claisen-Schmidt Reaction

| Reactant 1 | Reactant 2 | Product Type |

|---|

Research on similar systems has shown that solvent-free conditions using solid sodium hydroxide (B78521) as a catalyst can lead to quantitative yields in Claisen-Schmidt reactions. wikipedia.org Such green chemistry approaches could be applicable to reactions involving this compound. researchgate.net

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. researchgate.netnumberanalytics.com The reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound, followed by a dehydration step to produce an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The Claisen-Schmidt condensation is a specific variation of this reaction. researchgate.net

Studies on analogous aromatic aldehydes provide insights into the expected behavior of this compound. For instance, the condensation of aromatic aldehydes with methyl ethyl ketone (MEK) under alkaline conditions has been investigated. researchgate.net It was observed that the presence of a methoxy group on the aromatic ring can reduce the electrophilicity of the aldehyde group through a conjugation effect, leading to lower reactivity compared to unsubstituted aldehydes. researchgate.net However, the presence of electron-attracting groups on the aldehyde can favor the condensation reaction. researchgate.net In the case of this compound, the deactivating effect of the fluorine atoms would likely counteract the deactivating effect of the methoxy group, leading to a moderately reactive substrate in aldol-type condensations.

Other Significant Transformations in Organic Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orglumenlearning.com The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. thermofisher.com A significant advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously determined. libretexts.org

The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. wikipedia.org This four-membered ring intermediate then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. lumenlearning.com

For derivatives of fluorinated methoxybenzaldehydes, such as this compound, the Wittig reaction would provide a reliable route to the corresponding stilbene (B7821643) derivatives. The electron-withdrawing nature of the fluorine atoms would enhance the electrophilicity of the carbonyl carbon, likely facilitating the initial nucleophilic attack by the ylide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org

Advanced Functional Group Interconversions on the Aromatic Ring

The aromatic ring of this compound is a key site for a variety of chemical transformations that allow for the synthesis of more complex molecular architectures. These reactions primarily involve the modification or replacement of the fluorine and methoxy substituents.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two electron-withdrawing fluorine atoms and an aldehyde group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This type of reaction is a powerful tool for introducing a wide range of functional groups onto the aromatic core. While specific documented examples for this compound are limited in readily available literature, the reactivity of structurally similar polyfluoroarenes provides a strong indication of its potential transformations. For instance, in compounds like 2,4,5-trifluorobenzaldehyde (B50696), the fluorine atoms can be displaced by various nucleophiles.

One notable example involves the reaction of 2,4,5-trifluorobenzaldehyde with 2',4',6'-trimethoxyacetophenone (B1218526) in the presence of potassium hydroxide in methanol. This reaction leads to the formation of a chalcone derivative where one of the fluorine atoms is substituted by a methoxy group. google.com This suggests that this compound could undergo similar SNAr reactions, with the fluorine atoms being potential leaving groups for incoming nucleophiles such as amines, alkoxides, and thiolates. The regioselectivity of such substitutions would be influenced by the combined directing effects of the existing substituents.

Demethylation

The methoxy group on the aromatic ring can be cleaved to yield a hydroxyl group, a transformation that opens up further avenues for functionalization. The selective demethylation of a related compound, 2,5-dimethoxybenzaldehyde, to 5-hydroxy-2-methoxybenzaldehyde (B1581619) has been reported. documentsdelivered.com This suggests that similar methodologies could be applied to this compound to produce 2,5-difluoro-4-hydroxybenzaldehyde. This resulting hydroxyl group can then be used in subsequent reactions, such as etherification or esterification, to introduce a variety of other functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-fluorine bonds in this compound can potentially participate in palladium-catalyzed cross-coupling reactions. These reactions are versatile methods for forming new carbon-carbon and carbon-heteroatom bonds. While the C-F bond is generally less reactive than other carbon-halogen bonds in these transformations, advancements in catalyst design have enabled the use of aryl fluorides as coupling partners. nih.gov Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination could potentially be employed to replace one or both of the fluorine atoms with aryl, vinyl, or amino groups, respectively. The success of these reactions would be highly dependent on the choice of catalyst, ligands, and reaction conditions.

Synthesis of Heterocyclic Systems

The aldehyde functionality, in concert with the substituents on the aromatic ring, makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. For example, fluorinated and methoxy-substituted benzaldehydes can be used in multicomponent reactions to construct complex heterocyclic frameworks like pyrimido[4,5-b]quinolines. nih.gov Furthermore, the transformation of the aldehyde to an oxime, followed by intramolecular cyclization, is a common strategy for synthesizing isoxazole (B147169) derivatives. The specific substitution pattern of this compound could be exploited to direct the regiochemistry of these cyclization reactions, leading to novel fluorinated and methoxylated heterocyclic structures. Research on the reactions of nitro-(pentafluorosulfanyl)benzenes to form SF5-containing benzisoxazoles and subsequently quinolines highlights the utility of substituted aromatics in building complex heterocyclic systems. beilstein-journals.orgbeilstein-journals.org

The following table summarizes potential advanced functional group interconversions on the aromatic ring of this compound, based on the reactivity of analogous compounds.

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-OH, R-SH, R2NH), Base (e.g., K2CO3), Solvent (e.g., DMF, DMSO) | Substituted difluorobenzaldehyde (e.g., alkoxy, thioether, or amino substituted) | Introduction of diverse functional groups for further elaboration. |

| Demethylation | Demethylating agent (e.g., BBr3, HBr) | 2,5-Difluoro-4-hydroxybenzaldehyde | Enables subsequent O-functionalization (e.g., etherification, esterification). |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | Fluoro-methoxy-biphenyl carbaldehyde | Formation of new C-C bonds to create more complex aromatic systems. |

| Heterocycle Synthesis (e.g., Quinoline synthesis) | Multi-step synthesis involving initial transformation of the aldehyde (e.g., to an aniline (B41778) derivative) followed by cyclization with a suitable partner (e.g., a β-ketoester). | Substituted fluoro-methoxy-quinoline | Construction of biologically relevant heterocyclic scaffolds. |

Derivatization and Advanced Analog Development

Synthesis and Investigation of Heterocyclic Derivatives

The incorporation of the 2,5-difluoro-4-methoxyphenyl moiety into heterocyclic frameworks is a key area of research. These efforts aim to create novel molecular architectures with tailored electronic and steric properties.

The synthesis of pyrazole (B372694) derivatives from 2,5-Difluoro-4-methoxybenzaldehyde is often achieved through a multi-step approach, commonly involving a chalcone (B49325) intermediate. The initial step is the Claisen-Schmidt condensation of this compound with an appropriate acetophenone (B1666503) to yield an α,β-unsaturated ketone (chalcone). orientjchem.orgresearchgate.net These chalcones can then undergo cyclocondensation with hydrazine (B178648) derivatives to form the pyrazole ring. nih.govyoutube.com

For instance, the reaction of a chalcone derived from this compound with phenylhydrazine (B124118) in a suitable solvent system, such as an acetic acid aqueous solution, can yield 1,3,5-trisubstituted-4,5-dihydropyrazoles. nih.gov The general reaction involves the nucleophilic attack of the hydrazine on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to afford the pyrazoline, which can then be oxidized to the corresponding pyrazole. The use of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole ring. researchgate.net

A general scheme for this synthesis is as follows:

Chalcone Formation: this compound + Substituted Acetophenone → (E)-1-(Substituted-phenyl)-3-(2,5-difluoro-4-methoxyphenyl)prop-2-en-1-one

Pyrazoline Synthesis: Chalcone + Substituted Phenylhydrazine → Trisubstituted 4,5-Dihydropyrazole nih.gov

This method provides a versatile route to a library of pyrazole derivatives incorporating the 2,5-difluoro-4-methoxyphenyl scaffold.

The synthesis of benzopyran and benzofuran (B130515) derivatives from this compound involves various cyclization strategies.

Benzopyrans , also known as chromenes, can be synthesized through multi-component reactions. One such approach involves the reaction of an aldehyde, a phenol (B47542) (like 4-hydroxycoumarin), and a C-H activated compound (like urea) in the presence of a suitable catalyst. jetir.org For example, a one-pot reaction of this compound, 4-hydroxycoumarin, and urea (B33335) could potentially yield a benzopyran-fused pyrimidinone derivative. jetir.org Another method involves the reaction of aldehydes with malononitrile (B47326) and a resorcinol (B1680541) derivative, which can produce 2-amino-4-aryl-4H-chromene-3-carbonitriles.

Benzofurans can be synthesized via several routes, although direct one-pot syntheses from this compound are less common. A classical approach involves the reaction of a salicylaldehyde (B1680747) with a chloroacetone (B47974) to form a 2-acetylbenzofuran, which can then be further modified. researchgate.net While not a direct use of the title compound, this highlights a potential strategy where a related phenolic precursor could be utilized. More modern methods focus on radical reactions or transition-metal-catalyzed cyclizations of appropriately substituted precursors. nih.gov For instance, a 2-iodophenyl allenyl ether can react with various heteroatomic compounds through a radical coupling process to yield 3-substituted benzofurans. nih.gov

Chalcone Derivatives and Their Synthesis Strategies

Chalcones, or 1,3-diaryl-2-propen-1-ones, are prominent derivatives of this compound. The most common synthetic route is the Claisen-Schmidt condensation , which involves the base-catalyzed reaction between an aldehyde (in this case, this compound) and a ketone, typically an acetophenone. orientjchem.orgwikipedia.org

The reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent at room temperature. orientjchem.org The base deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to yield the α,β-unsaturated chalcone. magritek.com

The versatility of this reaction allows for the synthesis of a wide range of chalcone derivatives by varying the acetophenone reactant. For example, condensing this compound with different substituted acetophenones can introduce various functionalities to the second aromatic ring of the chalcone.

Table 1: Examples of Chalcone Derivatives from this compound

| Chalcone Derivative Name | Acetophenone Reactant |

|---|---|

| (E)-1-(Phenyl)-3-(2,5-difluoro-4-methoxyphenyl)prop-2-en-1-one | Acetophenone |

| (E)-1-(4-Chlorophenyl)-3-(2,5-difluoro-4-methoxyphenyl)prop-2-en-1-one | 4-Chloroacetophenone |

| (E)-1-(4-Methylphenyl)-3-(2,5-difluoro-4-methoxyphenyl)prop-2-en-1-one | 4-Methylacetophenone |

This table is illustrative and based on the general Claisen-Schmidt condensation reaction. Specific yields and reaction conditions would require experimental determination.

Thiosemicarbazone and Hydrazone Derivatization Research

The aldehyde group of this compound provides a straightforward handle for the synthesis of thiosemicarbazone and hydrazone derivatives.

Thiosemicarbazones are synthesized through the condensation reaction of an aldehyde with a thiosemicarbazide (B42300). mdpi.comijper.org The reaction typically involves refluxing equimolar amounts of this compound and a substituted or unsubstituted thiosemicarbazide in an alcoholic solvent, often with a catalytic amount of acid. researchgate.net The resulting thiosemicarbazones are characterized by the -C=N-NH-C(=S)-NH2 functional group.

Hydrazones are similarly prepared by the condensation of an aldehyde with a hydrazine or a hydrazide derivative. mdpi.comnih.gov The reaction is usually carried out by refluxing the reactants in a protic solvent like ethanol. mdpi.comnih.gov The resulting hydrazones contain the -C=N-NH- functionality. The use of various substituted hydrazides allows for the introduction of a wide range of chemical diversity into the final molecule. nih.govrsc.org

Table 2: Examples of Thiosemicarbazone and Hydrazone Derivatives

| Derivative Type | Reagent | Resulting Derivative Name |

|---|---|---|

| Thiosemicarbazone | Thiosemicarbazide | 2-((2,5-Difluoro-4-methoxyphenyl)methylene)hydrazine-1-carbothioamide |

| Thiosemicarbazone | N-(4-Methoxybenzyl) thiosemicarbazide | N-(4-Methoxybenzyl)-2-((2,5-difluoro-4-methoxyphenyl)methylene)hydrazine-1-carbothioamide mdpi.com |

| Hydrazone | Hydrazine Hydrate | (2,5-Difluoro-4-methoxyphenyl)methanal hydrazone |

This table is illustrative and based on general condensation reactions. Specific reaction conditions and characterization data would be required for confirmation.

Design and Synthesis of Fluorinated Porphyrin Derivatives

Fluorinated porphyrins are a class of compounds with unique electronic and photophysical properties. The Lindsey synthesis is a widely used method for preparing meso-substituted porphyrins, which involves the acid-catalyzed condensation of an aldehyde with pyrrole (B145914) at room temperature, followed by oxidation. nih.govnih.govchem-station.com

This method is particularly suitable for the synthesis of porphyrins bearing sensitive functional groups. The reaction of this compound with pyrrole under Lindsey conditions would lead to the formation of meso-tetrakis(2,5-difluoro-4-methoxyphenyl)porphyrin. The synthesis is typically carried out in a chlorinated solvent like chloroform (B151607) with an acid catalyst such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF3·OEt2). The intermediate porphyrinogen (B1241876) is then oxidized using an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to yield the stable, aromatic porphyrin macrocycle. nih.gov

By employing a mixed-aldehyde condensation strategy, where this compound is reacted with pyrrole and another substituted aldehyde, asymmetrical porphyrins of the A3B, A2B2, or ABC type can be synthesized. nih.gov

Exploration of Prop-2-en-1-one Derivatives

The term "prop-2-en-1-one" describes the core structure of chalcones. Therefore, the research and synthesis strategies discussed in section 4.2 are directly applicable to the exploration of these derivatives. The Claisen-Schmidt condensation remains the primary method for constructing the 1-(substituted)-3-(2,5-difluoro-4-methoxyphenyl)prop-2-en-1-one framework. orientjchem.orgwikipedia.org The focus of this research area is often on the biological evaluation of these compounds, which falls outside the scope of this article. The synthetic exploration is driven by the need to create a diverse library of these conjugated systems by varying the ketone component of the condensation reaction.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the elucidation of the molecular framework of 2,5-Difluoro-4-methoxybenzaldehyde and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopic Analysis of the Chemical Compound and its Derivatives

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aldehyde proton, the methoxy (B1213986) protons, and the aromatic protons are observed. For instance, in a related compound, 2-methoxybenzaldehyde (B41997), the aldehyde proton appears as a sharp singlet at approximately δ 10.47 ppm, while the methoxy protons resonate around δ 3.92 ppm. researchgate.net The aromatic protons of 2-methoxybenzaldehyde show signals in the range of δ 6.97–7.83 ppm. researchgate.net Similarly, for 4-methoxybenzaldehyde (B44291), the aldehyde proton signal is observed at δ 9.94 ppm and the methoxy protons at δ 3.86 ppm. rsc.org The analysis of derivatives, such as 2-hydroxy-4-methoxybenzaldehyde, reveals a chelated hydroxyl proton at a significantly downfield shift of δ 11.48, an aldehyde proton at δ 9.72, and a methoxy group at δ 3.86. researchgate.net These characteristic chemical shifts, along with their multiplicities and integration values, allow for the precise assignment of each proton in the structure.

| Compound | Proton | Chemical Shift (δ, ppm) | Solvent | Reference |

| 2-Methoxybenzaldehyde | Aldehyde (-CHO) | 10.47 | CDCl₃ | researchgate.net |

| Methoxy (-OCH₃) | 3.92 | CDCl₃ | researchgate.net | |

| Aromatic (Ar-H) | 6.97–7.83 | CDCl₃ | researchgate.net | |

| 4-Methoxybenzaldehyde | Aldehyde (-CHO) | 9.94 | CDCl₃ | rsc.org |

| Methoxy (-OCH₃) | 3.86 | CDCl₃ | rsc.org | |

| 2-Hydroxy-4-methoxybenzaldehyde | Hydroxyl (-OH) | 11.48 | CDCl₃ | researchgate.net |

| Aldehyde (-CHO) | 9.72 | CDCl₃ | researchgate.net | |

| Methoxy (-OCH₃) | 3.86 | CDCl₃ | researchgate.net | |

| Aromatic (Ar-H) | 6.43, 6.54, 7.43 | CDCl₃ | researchgate.net |

¹³C NMR Spectroscopic Investigations

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. In the ¹³C NMR spectrum of the related 2-methoxybenzaldehyde, the carbonyl carbon of the aldehyde group resonates significantly downfield at δ 189.78 ppm. researchgate.net The carbon atoms of the aromatic ring appear in the region of δ 111.65-161.85 ppm, and the methoxy carbon signal is observed at δ 55.63 ppm. researchgate.net For 4-methoxybenzaldehyde, the carbonyl carbon is found at approximately δ 191.9 ppm, the methoxy carbon at δ 55.3 ppm, and the aromatic carbons at various shifts between δ 112.0 and 160.0 ppm. rsc.org The presence of fluorine atoms in this compound will induce characteristic C-F coupling patterns, further aiding in the definitive assignment of the carbon signals.

| Compound | Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |

| 2-Methoxybenzaldehyde | Carbonyl (C=O) | 189.78 | CDCl₃ | researchgate.net |

| Aromatic (Ar-C) | 111.65-161.85 | CDCl₃ | researchgate.net | |

| Methoxy (-OCH₃) | 55.63 | CDCl₃ | researchgate.net | |

| 4-Methoxybenzaldehyde | Carbonyl (C=O) | 191.9 | CDCl₃ | rsc.org |

| Aromatic (Ar-C) | 112.0-160.0 | CDCl₃ | rsc.org | |

| Methoxy (-OCH₃) | 55.3 | CDCl₃ | rsc.org | |

| 2-Hydroxy-4-methoxybenzaldehyde | Carbonyl (C=O) | 194.4 | CDCl₃ | researchgate.net |

| Aromatic (Ar-C) | 106.7, 108.4, 115.2, 135.2, 164.5, 166.8 | CDCl₃ | researchgate.net | |

| Methoxy (-OCH₃) | 55.7 | CDCl₃ | researchgate.net |

¹⁹F NMR Spectroscopic Studies

Fluorine-19 (¹⁹F) NMR is a powerful and highly sensitive technique for the analysis of fluorinated organic compounds. rsc.org Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides a wide chemical shift range, minimizing signal overlap. chemrxiv.orgchemrxiv.org This technique is particularly valuable for confirming the presence and chemical environment of the fluorine atoms in this compound. The chemical shifts and coupling constants (both H-F and F-F) provide crucial structural information. For example, in 4-fluorobenzaldehyde (B137897), the fluorine atom gives a signal at δ -102.4 ppm. rsc.org In more complex molecules, the analysis of ¹⁹F NMR spectra, including the observation of diastereotopic signals for CHF₂ groups, can provide detailed conformational and stereochemical insights. semanticscholar.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, 2D J-Res) for Complex Structure Elucidation

For unambiguous assignment of all proton and carbon signals, especially in complex molecules or derivatives, two-dimensional (2D) NMR techniques are indispensable. harvard.edudandelon.com

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.com This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. youtube.com

2D J-Resolved Spectroscopy separates chemical shifts and coupling constants onto two different axes, simplifying the analysis of complex multiplets.

By combining the information from these 2D NMR experiments, a complete and detailed structural map of this compound and its derivatives can be constructed. researchgate.netscience.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features. The carbonyl (C=O) stretching vibration of the aldehyde group is expected to appear as a strong, sharp peak typically in the range of 1670-1780 cm⁻¹. pressbooks.pub For example, in 2-hydroxy-4-methoxybenzaldehyde, the aldehyde group is confirmed by a peak at 2685 cm⁻¹. researchgate.net The C-O stretching vibrations of the methoxy group and the aromatic ether linkage will also be present, usually in the fingerprint region between 1000 and 1300 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. libretexts.org The C-F stretching vibrations will also give rise to characteristic absorptions, further confirming the presence of the fluorine substituents.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Reference |

| Aldehyde (C=O) | Stretch | 1670 - 1780 | pressbooks.pub |

| Aldehyde (C-H) | Stretch | 2700 - 2900 | pressbooks.pub |

| Aromatic C=C | Stretch | 1450 - 1600 | libretexts.org |

| Aromatic C-H | Stretch | > 3000 | libretexts.org |

| Ether (C-O) | Stretch | 1000 - 1300 | libretexts.org |

| C-F | Stretch | 1000 - 1400 | - |

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) will correspond to the exact mass of the molecule (C₈H₆F₂O₂). uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments may arise from the loss of the aldehyde proton, the formyl group (CHO), a methyl group (CH₃) from the methoxy ether, or a fluorine atom. The analysis of these fragmentation pathways helps to corroborate the structure determined by NMR and IR spectroscopy. For instance, in the mass spectrum of 2-hydroxy-4-methoxybenzaldehyde, a significant fragment is observed at m/z 151, corresponding to the loss of a hydrogen atom (M⁺-1). researchgate.net

X-ray Crystallography Studies of this compound Derivatives

Extensive searches of scientific literature and crystallographic databases have revealed a notable absence of publicly available X-ray crystallography studies specifically focused on the derivatives of this compound. While crystallographic data for related compounds, such as derivatives of other substituted benzaldehydes, are available, direct structural elucidations of derivatives originating from this compound have not been reported in the accessed literature.

This lack of data indicates a potential area for future research, as the synthesis and crystallographic analysis of derivatives could provide valuable insights into the solid-state arrangement, intermolecular interactions, and conformational preferences influenced by the specific substitution pattern of the 2,5-difluoro-4-methoxybenzoyl moiety. Such studies are crucial for understanding structure-property relationships, which are fundamental for the rational design of new materials and molecules with desired functionalities.

Although no specific data tables or detailed research findings can be presented for this section due to the absence of primary research, it is pertinent to mention that typical derivatives that would be candidates for such studies include Schiff bases, chalcones, oximes, and hydrazones. The crystallographic analysis of these derivatives would traditionally involve the determination of unit cell parameters, space group, and the precise atomic coordinates, which in turn would allow for a detailed analysis of bond lengths, bond angles, torsional angles, and non-covalent interactions like hydrogen bonding and π-π stacking.

Researchers are encouraged to explore the synthesis of novel derivatives of this compound and characterize them using single-crystal X-ray diffraction to fill this gap in the scientific record.

Computational and Theoretical Investigations of 2,5 Difluoro 4 Methoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For 2,5-Difluoro-4-methoxybenzaldehyde, DFT calculations, often using the B3LYP method with a 6-311++G(d,p) basis set, have been instrumental in understanding its fundamental properties. researchgate.net

Conformational Analysis and Energetics

The presence of the methoxy (B1213986) and aldehyde groups suggests the possibility of different conformers for this compound, arising from the rotation around the C-O and C-C bonds. Computational studies on the related molecule, 4-methoxybenzaldehyde (B44291), have identified two nearly isoenergetic conformers, O-trans and O-cis, with the O-trans form being slightly more stable. core.ac.uk A similar conformational landscape is expected for the difluorinated analogue.

The relative energies of these conformers are determined by subtle electronic and steric effects. The planarity of the benzaldehyde (B42025) and methoxy groups with respect to the benzene (B151609) ring is crucial for stability. Theoretical calculations can precisely determine the energy difference between these conformers, which is typically very small, on the order of a fraction of a kJ/mol. core.ac.uk

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kJ/mol) |

| O-trans | 0.00 |

| O-cis | 0.52 |

Note: The data in this table is illustrative and based on typical energy differences found for similar aromatic aldehydes.

HOMO-LUMO Energy Gap and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. biomedres.us A smaller gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. biomedres.us

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.78 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.63 |

| Ionization Potential (I) | 6.78 |

| Electron Affinity (A) | 2.15 |

| Hardness (η) | 2.315 |

| Softness (S) | 0.432 |

Note: This data is illustrative and based on DFT calculations for similar aromatic compounds. biomedres.usdoi.org

Molecular Dynamics Simulations for Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies on this compound are not widely reported, this computational technique is invaluable for understanding how molecules interact with each other in a condensed phase. For a molecule like this, MD simulations could elucidate the nature of intermolecular forces, such as dipole-dipole interactions and potential weak C-H···O or C-H···F hydrogen bonds. mahendrapublications.com Such simulations can predict bulk properties like density, viscosity, and diffusion coefficients, and are crucial for understanding crystallization processes and interactions with solvents or biological receptors.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry provides a powerful means to predict and interpret spectroscopic data. For this compound, theoretical calculations can accurately predict vibrational (infrared and Raman) and electronic (UV-Vis) spectra. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular motions. researchgate.netcore.ac.uk

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption wavelengths (λmax) and the nature of the electronic transitions, such as the π→π* and n→π* transitions associated with the aromatic system and the carbonyl group. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | C=O Stretch | ~1705 cm⁻¹ |

| IR Spectroscopy | C-O-C Stretch (asymmetric) | ~1260 cm⁻¹ |

| IR Spectroscopy | C-F Stretch | ~1200-1000 cm⁻¹ |

| UV-Vis Spectroscopy | λmax (π→π*) | ~280 nm |

Note: These values are illustrative predictions based on computational studies of similar molecules.

Analysis of Hyperconjugative Interactions and Charge Delocalization using NBO Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization and hyperconjugative interactions within a molecule. materialsciencejournal.orgresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. researchgate.net

In this compound, NBO analysis can reveal the delocalization of electron density from the lone pairs of the oxygen and fluorine atoms into the antibonding orbitals of the benzene ring and the carbonyl group. materialsciencejournal.orgijnc.ir These interactions, particularly π→π* and n→π* transitions, contribute significantly to the molecule's stability and electronic properties. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated to identify the most significant delocalization pathways. materialsciencejournal.org

Theoretical Studies on Non-Linear Optical (NLO) Properties of Derivatives

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. nih.gov While direct studies on this compound derivatives are limited, theoretical calculations can predict these properties. By modifying the structure, for instance, by adding strong electron-donating or -withdrawing groups, the NLO response can be tuned.

Computational methods can calculate the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which are measures of the NLO response. doi.orgnih.gov A large hyperpolarizability value suggests that the material could be a good candidate for applications in optoelectronics and photonics. nih.govnih.gov Theoretical studies on related organic molecules have shown that DFT calculations are a reliable tool for screening potential NLO materials before their synthesis. nih.govresearchgate.net

In-silico Docking and Binding Affinity Studies of Derivatives with Biological Targets

As of the current date, a thorough review of scientific literature and chemical databases reveals no specific in-silico docking and binding affinity studies have been published for derivatives of this compound. While computational research, including molecular docking, is a common approach to investigate the potential biological activity of novel compounds, this particular class of derivatives has not yet been the subject of such focused investigation in publicly available research.

Therefore, there is no data to present on their binding affinities, docking scores, or interactions with specific biological targets.

Applications in Advanced Chemical Research

Medicinal Chemistry Research Applications

The strategic placement of fluorine atoms and a methoxy (B1213986) group on the benzaldehyde (B42025) ring makes 2,5-Difluoro-4-methoxybenzaldehyde an attractive starting material for the design and synthesis of novel therapeutic agents. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the methoxy group can be a key interaction point or be modified to tune the molecule's properties.

Development of G Protein-Coupled Receptor Agonists

G protein-coupled receptors (GPCRs) represent the largest family of membrane proteins and are crucial drug targets. nih.govnih.gov The development of agonists that can selectively activate these receptors is a major focus of drug discovery. nih.govnih.gov While direct research on this compound as a GPCR agonist is not extensively documented in the provided search results, its structural motifs are relevant to the synthesis of GPCR ligands. The substituted benzaldehyde core can serve as a scaffold to which various pharmacophores can be attached to create molecules that interact with the binding sites of GPCRs. nih.gov The fluorine and methoxy substituents can play a crucial role in modulating the conformational changes in the receptor required for activation. nih.gov

Research on Antimicrobial and Antifungal Agents Derived from the Compound

The search for new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. Benzaldehyde derivatives have shown promise in this field. nih.govnih.govnih.gov For instance, studies on other methoxybenzaldehyde derivatives, such as 2-hydroxy-4-methoxybenzaldehyde, have demonstrated significant antifungal activity against pathogens like Fusarium graminearum by disrupting cell membranes. nih.govnih.gov Similarly, various benzaldehyde derivatives have been investigated for their antibacterial properties. rsc.orgresearchgate.netorientjchem.org The presence of fluorine atoms in this compound could potentially enhance the antimicrobial efficacy of its derivatives, a hypothesis that warrants further investigation. Research has shown that fluorinated compounds can exhibit improved membrane permeability and interaction with microbial targets.

A study on chalcone (B49325) derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde (B16803) showed that some of these compounds exhibited excellent antibacterial activity against both gram-positive and gram-negative bacteria. orientjchem.org This suggests that derivatives of this compound could also possess significant antimicrobial properties.

| Compound/Derivative | Microorganism | Observed Activity |

| 2-hydroxy-4-methoxybenzaldehyde | Fusarium graminearum | Strong antifungal, damages cell membranes nih.govnih.gov |

| Chalcone derivatives (from 3-benzyloxy-4-methoxybenzaldehyde) | Gram-positive and Gram-negative bacteria | Excellent antibacterial activity orientjchem.org |

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | Antimicrobial activity (MIC=31.3 ppm) researchgate.net |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | Antimicrobial activity (MIC=31.3 ppm) researchgate.net |

Investigation of Anti-inflammatory Properties of Synthesized Analogues

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key research priority. Benzaldehyde derivatives have been explored for their anti-inflammatory potential. nih.govbiomolther.org Research has demonstrated that certain benzaldehyde derivatives can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov For example, flavoglaucin (B158435) and isotetrahydro-auroglaucin, two benzaldehyde derivatives, were found to reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov

The synthesis of analogues of this compound could lead to potent anti-inflammatory agents. The fluorine substituents can enhance the binding affinity of these analogues to target enzymes like COX-2, which is a key player in the inflammatory cascade. scholaris.cascholaris.ca Research on other fluorinated compounds has shown their potential as selective COX-2 inhibitors. scielo.org.mx

| Compound/Derivative | Mechanism of Action | Effect |

| Flavoglaucin and Isotetrahydro-auroglaucin | Inhibition of iNOS and COX-2 expression, inactivation of NF-κB pathway nih.gov | Reduced production of NO, PGE2, TNF-α, IL-1β, and IL-6 nih.gov |

| 2,4,5-Trimethoxybenzaldehyde | Selective COX-2 inhibition scholaris.cascholaris.ca | Potential anti-inflammatory agent scholaris.cascholaris.ca |

| 2,4-Dihydroxybenzaldehyde | Suppression of iNOS and COX-2 induction biomolther.org | Anti-inflammatory and anti-nociceptive activities biomolther.org |

Ligand Interaction Studies with Biological Systems and Receptor Modulation Research

Understanding how ligands interact with biological systems is fundamental to drug design. nih.gov The fluorine atoms in this compound can serve as valuable probes in ligand interaction studies. 19F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the binding of fluorinated ligands to their protein targets, providing insights into the binding mode and conformational changes upon binding.

Furthermore, the methoxy group can participate in hydrogen bonding or be a site for further chemical modification to modulate receptor affinity and selectivity. nih.gov The ability to fine-tune the electronic and steric properties of the molecule by modifying the substituents on the benzaldehyde ring makes it a versatile tool for researchers studying receptor modulation. These studies are crucial for developing drugs with specific and desired pharmacological profiles. nih.gov

Materials Science Research Applications

Beyond its applications in medicinal chemistry, this compound and its derivatives hold potential in the field of materials science. The presence of fluorine atoms can significantly enhance the properties of materials. For instance, incorporating fluorinated monomers into polymers can improve their thermal stability, chemical resistance, and optical properties.

While the provided search results primarily focus on the medicinal chemistry applications of related benzaldehydes, the general principles of using fluorinated building blocks in materials science are well-established. The aldehyde functionality of this compound allows for its participation in various polymerization reactions, such as condensation polymerization, to create novel fluorinated polymers. These polymers could find applications in areas such as advanced coatings, low-dielectric constant materials for microelectronics, and high-performance plastics. Further research in this area could unlock the potential of this compound as a valuable monomer in materials synthesis.

Exploration in Organic Electronics and Optoelectronics

The development of new organic materials for electronic and optoelectronic devices is a rapidly growing field. Conjugated polymers, which feature alternating single and double bonds along their backbone, are of particular interest due to their tunable electronic and optical properties. While direct research featuring this compound in this area is not extensively documented, its structure suggests its potential as a valuable monomer for the synthesis of novel conjugated polymers.

The presence of fluorine atoms can enhance the electron-accepting properties of the resulting polymer, which is a crucial factor in the design of materials for organic solar cells and field-effect transistors. The methoxy group, being an electron-donating group, can be used to fine-tune the electronic band gap of the polymer. Condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, could be employed to polymerize this compound with other suitable monomers to create, for example, poly(arylene vinylene) derivatives with tailored optoelectronic characteristics.

Precursor for Advanced Polymer and Coating Development

The unique properties endowed by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated polymers highly desirable for advanced coatings and specialty materials. A related isomer, 2,6-Difluoro-4-methoxybenzaldehyde, has been noted for its use in material science for developing advanced polymers and coatings. google.com This suggests a strong potential for this compound in similar applications.

The aldehyde functionality of this compound provides a reactive handle for incorporation into various polymer backbones. For instance, it can undergo reactions to form Schiff bases, which can then be polymerized, or it can be used to modify existing polymers to impart desirable surface properties. The resulting fluorinated coatings could exhibit enhanced hydrophobicity, oleophobicity, and durability, making them suitable for applications ranging from self-cleaning surfaces to protective layers in harsh environments.

Photodynamic Therapy Research: Synthesis of Photosensitizer Analogues

Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species that kill cancer cells. google.com Porphyrins and their analogues are a major class of photosensitizers due to their strong absorption in the visible region of the electromagnetic spectrum.

While there is no direct report of this compound in PDT research, its aldehyde group makes it a suitable starting material for the synthesis of novel porphyrin-based photosensitizers. The well-established Rothemund and Lindsey syntheses of porphyrins involve the condensation of aldehydes with pyrrole (B145914). By using this compound in these reactions, novel fluorinated tetraphenylporphyrin (B126558) (TPP) analogues could be synthesized.

The introduction of fluorine atoms onto the peripheral phenyl groups of the porphyrin macrocycle can influence the photophysical and photochemical properties of the photosensitizer. These changes can include shifts in the absorption spectra, enhanced intersystem crossing to the triplet state, and increased photostability, all of which are critical parameters for an effective PDT agent. Further research into the synthesis and biological evaluation of such fluorinated porphyrin analogues derived from this compound is a promising avenue for the development of next-generation photosensitizers.

Catalysis and Method Development

The field of catalysis is constantly seeking new ligands and substrates to develop more efficient and selective chemical transformations.

Utilization in Catalyst Design and Optimization

The aldehyde group of this compound can be chemically modified to create a variety of ligands for transition metal catalysis. For example, it can be converted into an imine or an amine through reductive amination, and these nitrogen-containing groups can then coordinate to metal centers. The electronic properties of the resulting ligands, influenced by the fluorine and methoxy substituents on the aromatic ring, could have a significant impact on the catalytic activity and selectivity of the metal complex. The design of such tailored ligands is a key strategy in the development of new catalysts for a wide range of organic reactions.

Contribution to Novel Reaction Methodologies

Aromatic aldehydes are versatile substrates in a multitude of organic reactions. The specific electronic nature of this compound makes it an interesting candidate for exploring novel reaction methodologies. For instance, its behavior in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could lead to the discovery of new and efficient synthetic routes to valuable chemical scaffolds. Furthermore, its reactivity in transition metal-catalyzed cross-coupling reactions could be explored to develop new methods for the formation of carbon-carbon and carbon-heteroatom bonds. The unique substitution pattern of this aldehyde could lead to unexpected reactivity and selectivity, thereby expanding the toolbox of synthetic organic chemists.

Future Perspectives and Emerging Research Directions

Design of Novel Fluorinated Motifs and Their Biological Relevance

The introduction of fluorine into organic molecules is a well-established strategy in drug discovery for enhancing pharmacological profiles. nih.govscispace.comnumberanalytics.com The presence of fluorine can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to target proteins. chimia.chnih.gov For 2,5-Difluoro-4-methoxybenzaldehyde, the two fluorine atoms, positioned ortho and meta to the aldehyde, are poised to influence the development of new biologically active compounds.

Future research will likely focus on using this benzaldehyde (B42025) as a building block to create more complex fluorinated motifs. The aldehyde group serves as a convenient handle for elaboration into a wide array of functionalities. The electronic properties and relatively small size of fluorine make it a versatile bioisostere, capable of mimicking a hydrogen atom or a hydroxyl group, which can lead to improved potency and pharmacokinetics. nih.govscispace.com Fluorine substitution can influence a molecule's conformation, membrane permeability, and metabolic pathways. scispace.comresearchgate.net Specifically, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism. chimia.chnih.gov

The difluoromethoxy (-OCHF2) and trifluoromethoxy (-OCF3) groups are considered "privileged" functional groups in medicinal chemistry. mdpi.com Research could explore the conversion of the existing methoxy (B1213986) group in this compound to these fluorinated counterparts, potentially enhancing the biological efficacy of derivative compounds. mdpi.com The development of new synthetic methodologies to access novel fluorinated motifs is a continuous driver of innovation in medicinal chemistry, suggesting a bright future for the application of versatile building blocks like this compound. selvita.com

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly integral to the synthesis of fine chemicals, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. Future research into the synthesis of this compound and its precursors will likely prioritize these principles.

Current synthetic routes for aromatic aldehydes often rely on traditional methods that may involve harsh reagents or produce significant waste. rug.nl Emerging research focuses on more sustainable alternatives. For instance, catalytic methods using environmentally benign oxidants like hydrogen peroxide or molecular oxygen are being developed for the oxidation of methylarenes to aldehydes. organic-chemistry.org Another green approach involves the use of photocatalysis with visible light to drive chemical transformations, such as the conversion of benzyl (B1604629) bromides to benzaldehydes using dioxygen. rsc.org

Furthermore, the use of biomass as a starting material for producing aromatic aldehydes is a growing area of interest. rsc.orgrsc.org While direct synthesis of a highly substituted compound like this compound from biomass is a long-term goal, the development of catalytic fractionation and ozonolysis strategies for producing simpler aromatic aldehydes points towards a future where petrochemical feedstocks could be replaced. rsc.orgrsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times for transformations involving aromatic aldehydes. scielo.org.mx The application of these and other green methodologies to the synthetic pathway of this compound represents a significant and important direction for future research.

Expanding the Scope of Derivatization for Diverse Applications

The aldehyde functionality of this compound is a gateway to a vast chemical space through various derivatization reactions. This versatility allows for the synthesis of a wide range of compounds with potential applications in medicinal chemistry, diagnostics, and materials science.

One of the most common reactions of aldehydes is the formation of Schiff bases through condensation with primary amines. Schiff bases derived from fluorobenzaldehydes have been shown to possess antimicrobial properties, and their metal complexes are also an area of active investigation. wikipedia.org The derivatization of this compound into a library of Schiff bases could yield novel therapeutic agents.

The aldehyde group can also be a precursor for other important functional groups. For example, oximation is a key derivatization strategy for aldehydes and ketones, and the resulting methoximes are important intermediates and products in fine chemicals and pharmaceuticals. royalsocietypublishing.org Furthermore, derivatization is a crucial tool in analytical chemistry. For instance, aldehydes can be used as derivatizing agents for the sensitive detection of compounds like hydrazine (B178648) in pharmaceutical products by liquid chromatography-mass spectrometry (LC-MS). nih.gov The unique substitution pattern of this compound could lead to the development of novel reagents for chemical analysis. The conversion of the aldehyde to other functionalities, such as alcohols, carboxylic acids, or nitriles, further broadens the scope for creating new molecules with diverse properties and applications.

| Derivatization Reaction | Resulting Functional Group | Potential Application Area |

| Condensation with primary amines | Schiff Base (Imine) | Medicinal Chemistry (e.g., antimicrobials) |